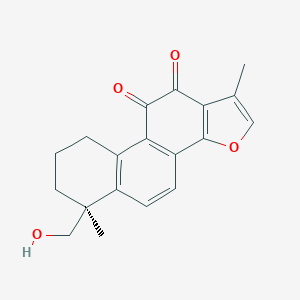

Tanshinone IIb

説明

特性

IUPAC Name |

(6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUXBBDRILEIEZ-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432954 |

Source

|

| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-93-2 |

Source

|

| Record name | Tanshinone IIB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17397-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Natural Provenance of Tanshinone IIb: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Foreword: The intricate world of natural product chemistry continues to unveil compounds with profound therapeutic potential. Among these, the tanshinones, a class of abietane diterpenes isolated from the revered traditional Chinese medicine Danshen, have garnered significant scientific attention. This technical guide focuses on a key member of this family, Tanshinone IIb, offering an in-depth exploration of its discovery, natural source, and the methodologies pivotal to its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, providing a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Discovery and Natural Source

This compound is a significant lipophilic bioactive compound naturally occurring in the dried root of Salvia miltiorrhiza Bunge, a member of the Lamiaceae family.[1][2] This plant, commonly known as Danshen, has been a cornerstone of traditional Chinese medicine for centuries, primarily utilized for the treatment of cardiovascular and cerebrovascular diseases.[1][2]

The initial discovery of tanshinones dates back to the isolation of Tanshinone I and Tanshinone II. Subsequent research revealed that Tanshinone II was, in fact, a mixture of two distinct compounds: Tanshinone IIA and this compound. Along with other related compounds like cryptotanshinone and dihydrotanshinone I, this compound is recognized for its diverse pharmacological activities, including antibacterial and neuroprotective effects.[1]

The primary and most well-documented natural source of this compound is the root of Salvia miltiorrhiza. While other Salvia species may contain tanshinones, S. miltiorrhiza remains the principal plant from which this compound is commercially and scientifically sourced.

Quantitative Analysis of Tanshinones in Salvia miltiorrhiza

The concentration of tanshinones in the roots of Salvia miltiorrhiza can vary depending on the geographical origin, cultivation methods, and specific variety of the plant. While specific quantitative data for this compound is not extensively reported in the reviewed literature, the concentrations of other major tanshinones have been well-documented. High-Performance Liquid Chromatography (HPLC) and HPLC-tandem mass spectrometry (LC-MS/MS) are the standard analytical techniques for the quantification of these compounds.

Below is a summary of reported concentrations for major tanshinones in Salvia miltiorrhiza root, providing a comparative context for the abundance of these bioactive molecules.

| Tanshinone Derivative | Concentration Range (mg/g of dry root) | Analytical Method | Reference |

| Tanshinone I | 0.0091 - 1.090 | HPLC, LC-MS/MS | [3][4] |

| Tanshinone IIA | 0.12 - 13.025 (µg/mg) | HPLC, LC-MS/MS | [3][5] |

| Cryptotanshinone | 0.15 - 8.1589 (µg/mg) | HPLC, LC-MS/MS | [3][5] |

| Total Tanshinones | 1.593 - 7.469 | HPLC | [4] |

Note: The significant variation in reported concentrations can be attributed to the different extraction methods, analytical techniques, and plant materials used in the cited studies.

Experimental Protocols

The isolation and purification of this compound and other tanshinones from Salvia miltiorrhiza involve a series of extraction and chromatographic steps. The lipophilic nature of these compounds dictates the use of organic solvents for efficient extraction.

General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of tanshinones from the dried roots of Salvia miltiorrhiza.

Detailed Methodologies

3.2.1. Extraction

-

Conventional Solvent Extraction:

-

Material Preparation: The dried roots of Salvia miltiorrhiza are ground into a fine powder.

-

Solvent Selection: Common solvents include ethanol, methanol, or ethyl acetate. A 78-85% ethanol solution is frequently used.

-

Extraction Process: The powdered root is refluxed with the chosen solvent (e.g., at 60-80°C) for a specified period, typically 1-2 hours.

-

Filtration: The mixture is filtered to separate the plant debris from the liquid extract.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Procedure: The powdered root is suspended in the extraction solvent and subjected to ultrasonic irradiation for a shorter duration (e.g., 20-30 minutes) at a controlled temperature.

-

Advantages: UAE can enhance extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods.

-

3.2.2. Purification

-

Macroporous Adsorption Resin Chromatography:

-

Resin Preparation: A suitable macroporous resin (e.g., D101) is packed into a column and equilibrated with a low-concentration ethanol solution.

-

Sample Loading: The crude extract, dissolved in a low-concentration ethanol solution, is loaded onto the column.

-

Washing: The column is washed with water to remove water-soluble impurities.

-

Elution: The tanshinones are eluted using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 45% to 90%). Fractions are collected and monitored by TLC or HPLC.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: A two-phase solvent system is selected, for example, light petroleum-ethyl acetate-methanol-water. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

-

Separation: The tanshinone-enriched fraction is injected into the equilibrated HSCCC instrument. The separation is based on the differential partitioning of the compounds between the two liquid phases.

-

Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

-

3.2.3. Analysis and Identification

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water, often with a small amount of acid (e.g., acetic acid or phosphoric acid), is employed for optimal separation.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm or 270 nm) is used for quantification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR are used for the structural elucidation of the isolated compounds, confirming the identity of this compound.

-

Signaling Pathways Modulated by this compound

This compound has been shown to exert significant neuroprotective effects, primarily through the inhibition of neuronal apoptosis. The underlying mechanism involves the modulation of key proteins in the apoptotic signaling cascade.

Anti-Apoptotic Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound inhibits apoptosis in neuronal cells.

Studies have indicated that in response to apoptotic stimuli, this compound can upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio prevents the activation of downstream executioner caspases, such as Caspase-3, ultimately inhibiting the apoptotic process and promoting cell survival.

Conclusion

This compound, a key bioactive constituent of Salvia miltiorrhiza, continues to be a subject of intense scientific investigation due to its promising pharmacological properties. This technical guide has provided a comprehensive overview of its discovery, natural source, and the analytical and preparative methodologies essential for its study. The detailed experimental protocols and visual representations of its anti-apoptotic signaling pathway and extraction workflow are intended to equip researchers and drug development professionals with the foundational knowledge required to further explore the therapeutic potential of this intriguing natural product. Future research focusing on the precise quantification of this compound in various Salvia species and a deeper elucidation of its molecular targets and signaling pathways will be crucial in translating its therapeutic promise into clinical applications.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Tanshinone IIb

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of Tanshinone IIb, a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Chemical Structure and Properties

This compound is a member of the abietane-type norditerpenoid class of compounds, characterized by a phenanthrene-1,10-dione core structure. Its systematic IUPAC name is 6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Tanshinones

| Property | Data for this compound | Data for Related Tanshinones | Source |

| Molecular Formula | C₁₉H₁₈O₄ | - | PubChem |

| Molecular Weight | 310.34 g/mol | - | PubChem |

| Melting Point | Data not available | Tanshinone IIA: 209–210 °C | ChemicalBook |

| Solubility | Data not available | Tanshinone IIA: Poor water solubility | [3] |

| ¹H-NMR (CDCl₃, 600 MHz) δ (ppm) | 7.92 (1H, d, J=7.8 Hz), 7.65 (1H, d, J=7.8 Hz), 7.29 (1H, s), 5.50 (1H, s), 5.08 (1H, s), 4.57 (1H, d, J=7.2 Hz), 3.56-3.37 (2H, m), 2.31 (3H, s), 2.16-1.99 (2H, m), 1.77 (1H, brs) | - | Studies on the active constituents in radix salviae miltiorrhizae and their effects on cerebral ischemia reperfusion injury |

| ¹³C-NMR | Data not available | - | - |

| Infrared (IR) | Data not available | - | - |

| Mass Spectrometry (MS) | Data not available | Tanshinone IIA (ESI-MS): m/z = 295 [M+H]⁺, 317 [M+Na]⁺ | [4] |

Biological Activities and Signaling Pathways

This compound, along with other tanshinones, exhibits a range of biological activities, including antioxidant and anti-platelet aggregation effects.[1] While specific research on this compound is limited, the broader class of tanshinones is known to modulate key signaling pathways involved in cellular processes such as apoptosis and inflammation.

Apoptosis Regulation

Tanshinones have been shown to induce apoptosis in various cancer cell lines. This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases. A general representation of this pathway is depicted below.

Caption: General signaling pathway of tanshinone-induced apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in many diseases, including cancer. Tanshinone IIA has been shown to inhibit the PI3K/Akt pathway, leading to downstream effects on cell proliferation and survival.[5][6] It is plausible that this compound may exert similar effects.

Caption: Inhibition of the PI3K/Akt signaling pathway by tanshinones.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of this compound. These protocols are based on established methods for tanshinones and can be adapted for specific research needs.

Extraction and Isolation of this compound from Salvia miltiorrhiza

This protocol describes a general procedure for the extraction and isolation of tanshinones from the dried roots of Salvia miltiorrhiza. Further purification steps may be necessary to obtain highly pure this compound.

Materials:

-

Dried roots of Salvia miltiorrhiza

-

95% Ethanol

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

-

TLC plates (silica gel)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Grind the dried roots of Salvia miltiorrhiza into a fine powder.

-

Extract the powder with 95% ethanol at room temperature with occasional shaking for 7 days.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition it with ethyl acetate.

-

Separate the ethyl acetate layer and evaporate the solvent to yield the ethyl acetate fraction.

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether and ethyl acetate.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent.

-

Further purify the enriched fraction by recrystallization or preparative HPLC to obtain pure this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the detection of changes in the expression of key apoptosis-related proteins, such as Bcl-2 and Bax, in response to this compound treatment.

Materials:

-

Target cell line

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Treat the cells with the desired concentration of this compound for the specified time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the investigation of the biological activity of a natural product like this compound.

Caption: A representative experimental workflow for natural product research.

Conclusion

This compound is a promising natural product with potential therapeutic applications. While its chemical structure is well-defined, a significant portion of its physicochemical properties and detailed biological mechanisms remain to be fully elucidated. This guide provides a foundational understanding of this compound and offers detailed protocols to facilitate further research. Future studies should focus on obtaining comprehensive quantitative data, exploring its specific molecular targets and signaling pathways, and evaluating its efficacy and safety in preclinical and clinical settings. The information presented herein is intended to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H18O4 | CID 318797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Tanshinone IIB in Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, primarily due to its lipophilic diterpenoids, the tanshinones. Among these, Tanshinone IIB exhibits significant pharmacological potential. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, presenting a cohesive overview of the enzymatic steps, key intermediates, and regulatory aspects. This document synthesizes current research findings, offering quantitative data in structured tables, detailed experimental protocols for key methodologies, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The pharmacological activities of Salvia miltiorrhiza are largely attributed to two classes of secondary metabolites: the water-soluble phenolic acids and the lipid-soluble tanshinones.[1][2] Tanshinones, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, are abietane-type norditerpenoid quinones that accumulate in the roots of the plant.[3][4] The biosynthesis of these complex molecules is an intricate process involving multiple enzymatic reactions and cellular compartments. Understanding this pathway is crucial for the metabolic engineering of S. miltiorrhiza or microbial systems to enhance the production of specific high-value tanshinones like this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the universal precursors of isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][5] While there is crosstalk between these pathways, the biosynthesis of tanshinones is predominantly fed by the MEP pathway.[6]

The pathway can be broadly divided into three key stages:

-

Formation of the Diterpene Precursor: IPP and DMAPP are converted to the C20 precursor, geranylgeranyl diphosphate (GGPP).

-

Cyclization to the Abietane Skeleton: GGPP undergoes a two-step cyclization to form the characteristic tricyclic abietane skeleton of miltiradiene.

-

Oxidative Modifications: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), modify the miltiradiene skeleton to produce the various tanshinones, including this compound.

From Isoprenoid Precursors to Miltiradiene

The initial steps of the pathway leading to the formation of miltiradiene are well-characterized. The key enzymes and intermediates are outlined below:

-

Geranylgeranyl Diphosphate Synthase (GGPPS): This enzyme catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 diterpenoid precursor, GGPP.[5]

-

Copalyl Diphosphate Synthase (CPS): SmCPS1 is a class II diterpene cyclase that catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).[3][4]

-

Kaurene Synthase-Like (KSL): SmKSL1, a class I diterpene synthase, mediates the second cyclization step, converting (+)-CPP into the tricyclic diterpene hydrocarbon, miltiradiene.[3][4]

Post-Miltiradiene Modifications: The Path to this compound

The later stages of the pathway, from miltiradiene to the final tanshinone structures, involve a series of complex and not yet fully elucidated oxidative reactions. However, significant progress has been made in identifying key intermediates and the classes of enzymes involved.

-

Miltiradiene to Ferruginol: The first committed step in the modification of the miltiradiene skeleton is its conversion to ferruginol. This reaction is catalyzed by a cytochrome P450 enzyme, CYP76AH1 .[7][8] This enzyme is a key branching point in the biosynthesis of various tanshinones.

-

Further Oxidations of Ferruginol: Following the formation of ferruginol, a cascade of hydroxylation and oxidation reactions occurs, leading to the diverse array of tanshinones. While the precise sequence and enzymes for the synthesis of this compound are still under investigation, several candidate CYPs have been identified through transcriptomic and co-expression analyses. These include members of the CYP71 and CYP76 families.[9][10] A proposed, though still hypothetical, pathway suggests that ferruginol undergoes further modifications to form intermediates like 11,20-dihydroxy ferruginol and 11,20-dihydroxy sugiol, which may serve as precursors to various tanshinones.[2] The final steps likely involve dehydrogenation and other modifications to form the characteristic quinone structure of tanshinones.[1]

Quantitative Data

The production of tanshinones is influenced by various factors, including the developmental stage of the plant and environmental stimuli. Elicitation with signaling molecules like methyl jasmonate (MeJA) has been shown to significantly enhance the accumulation of tanshinones in hairy root cultures.

| Parameter | Condition | Fold Increase/Yield | Reference |

| Tanshinone IIA Accumulation | MeJA treatment of S. miltiorrhiza hairy root cultures | ~15-fold increase in mRNA levels of SmCPS and SmKSL | [3] |

| Miltiradiene Accumulation | MeJA treatment of S. miltiorrhiza hairy root cultures | Transient increase, followed by a decrease as Tanshinone IIA accumulates | [3] |

| Ferruginol Production | Heterologous expression of CYP76AH1 in S. cerevisiae | 10.5 mg/L | [7][8] |

| Tanshinone Production | Elicitation of S. miltiorrhiza hairy roots with 100 μM MeJA | 3.9-fold for cryptotanshinone and tanshinone IIA, 3.0-fold for tanshinone I | [11] |

Experimental Protocols

Establishment of Salvia miltiorrhiza Hairy Root Cultures

This protocol describes the induction of hairy roots from S. miltiorrhiza explants using Agrobacterium rhizogenes.

Materials:

-

Salvia miltiorrhiza seeds or sterile plantlets

-

Agrobacterium rhizogenes strain (e.g., ATCC 15834)

-

Murashige and Skoog (MS) medium or Gamborg's B5 medium

-

Sucrose

-

Phytohormones (e.g., NAA, IBA - optional for initial plantlet growth)

-

Antibiotics (e.g., Cefotaxime)

-

Petri dishes, flasks, and other sterile culture vessels

Procedure:

-

Sterilization and Germination of Seeds: Surface sterilize S. miltiorrhiza seeds and germinate them on a hormone-free MS medium.

-

Preparation of Explants: Excise leaves or stem segments from 3-4 week old sterile plantlets.

-

Infection with A. rhizogenes: Culture A. rhizogenes in a suitable liquid medium to an optimal optical density (e.g., OD600 of 0.6-0.8).[12] Wound the explants and infect them by dipping in the bacterial suspension.

-

Co-cultivation: Place the infected explants on a solid co-cultivation medium and incubate in the dark for 2-3 days.

-

Induction and Selection of Hairy Roots: Transfer the explants to a solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium. Hairy roots should emerge from the wounded sites within 2-4 weeks.[12]

-

Establishment of Liquid Cultures: Excise the induced hairy roots and transfer them to a liquid medium (e.g., B5 or WPM) for proliferation.[13] Subculture the roots every 3-4 weeks.

Elicitation of Tanshinone Production in Hairy Root Cultures

This protocol details the induction of tanshinone biosynthesis in established hairy root cultures using methyl jasmonate (MeJA).

Materials:

-

Established S. miltiorrhiza hairy root cultures in liquid medium

-

Methyl jasmonate (MeJA) stock solution (dissolved in ethanol)

-

Sterile water

Procedure:

-

Culture Preparation: Allow the hairy root cultures to grow for a specific period (e.g., 18 days) to reach the exponential growth phase.[6]

-

Elicitor Preparation: Prepare a sterile stock solution of MeJA.

-

Elicitation: Add MeJA to the hairy root cultures to a final concentration of 100 μM.[11] An equivalent amount of the solvent should be added to the control cultures.

-

Incubation and Harvest: Incubate the elicited cultures for a specific duration (e.g., 24-72 hours).[11] Harvest the hairy roots and the medium separately for analysis.

Quantification of Tanshinones by HPLC

This protocol provides a general method for the extraction and quantification of tanshinones from S. miltiorrhiza hairy roots.

Materials:

-

Harvested hairy roots (fresh or lyophilized)

-

Methanol or acetone

-

HPLC system with a C18 column

-

Acetonitrile and water (HPLC grade)

-

Formic acid or acetic acid

-

Tanshinone standards (Tanshinone I, Tanshinone IIA, this compound, Cryptotanshinone)

Procedure:

-

Extraction: Grind the hairy root tissue to a fine powder. Extract the powder with methanol or acetone using ultrasonication or reflux.[14]

-

Sample Preparation: Filter the extract and, if necessary, evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A gradient of acetonitrile and water (acidified with formic or acetic acid).

-

Detection: UV detector at a wavelength of 270 nm.

-

-

Quantification: Prepare a series of standard solutions of the tanshinones of interest to generate a calibration curve.[15][16] Calculate the concentration of each tanshinone in the samples based on the peak areas and the calibration curve.

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound in Salvia miltiorrhiza.

Experimental Workflow for Hairy Root Culture and Analysis

Caption: Experimental workflow for hairy root culture, elicitation, and analysis.

Conclusion

The biosynthesis of this compound in Salvia miltiorrhiza is a complex, multi-step process that is gradually being unraveled through advances in genomics, transcriptomics, and metabolomics. While the early steps of the pathway are well-established, the later oxidative modifications leading to the final tanshinone structures remain an active area of research. The protocols and data presented in this guide provide a valuable resource for researchers seeking to investigate and manipulate this important metabolic pathway for applications in drug development and biotechnology. Further research focused on the functional characterization of the downstream cytochrome P450 enzymes will be critical for the complete elucidation of the this compound biosynthetic pathway and for enabling its heterologous production.

References

- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Combining metabolomics and transcriptomics to characterize tanshinone biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational Identification and Systematic Classification of Novel Cytochrome P450 Genes in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotic Elicitors in Adventitious and Hairy Root Cultures: A Review from 2010 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | One-Step Regeneration of Hairy Roots to Induce High Tanshinone Plants in Salvia miltiorrhiza [frontiersin.org]

- 13. tari.gov.tw [tari.gov.tw]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. preprints.org [preprints.org]

physicochemical properties of Tanshinone IIb

An In-depth Technical Guide on the Physicochemical Properties of Tanshinone IIb

Introduction

This compound (TSB) is a significant lipophilic diterpenoid quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen).[1][2] As one of the major active constituents of this traditional medicinal herb, TSB has garnered attention for its pharmacological activities, particularly its neuroprotective effects.[3][4] It is structurally classified as a diterpenoid.[5] This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical characteristics, solubility, and stability, supported by experimental methodologies and visual diagrams to facilitate understanding.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These quantitative data are crucial for its handling, formulation, and development as a potential therapeutic agent.

Identity and Chemical Structure

-

IUPAC Name: 6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][3]benzofuran-10,11-dione[6]

-

Synonyms: TSB, Tanshinone II-B[6]

-

Chemical Structure: (A 2D chemical structure diagram would be placed here in a formal whitepaper)

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₈O₄ | [5][6] |

| Molecular Weight | 310.34 g/mol | [3][5][6] |

| CAS Number | 17397-93-2 | [5][6] |

| Physical Appearance | Red Powder | [7] (for related Tanshinone IIA) |

| LogP (calculated) | 2.9 | [6] |

| Polar Surface Area | 67.5 Ų | [6] |

Solubility Profile

This compound, like other tanshinones, is a lipophilic compound characterized by poor water solubility, which presents a significant challenge for its bioavailability and clinical application.[8][9]

Qualitative Solubility

This compound exhibits good solubility in various organic solvents.

| Solvent Class | Specific Solvents | Reference(s) |

| Chlorinated Solvents | Chloroform, Dichloromethane | [10][11] |

| Esters | Ethyl Acetate | [10][11] |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Acetone | [10][11] |

| Aqueous Solvents | Poorly soluble in water | [8][9] |

Enhancement of Solubility

Due to its low aqueous solubility, various formulation strategies are employed to improve the dissolution rate of tanshinones. The solid dispersion (SD) technique is a common and effective method.[8][12] This involves dispersing the drug in a hydrophilic carrier matrix at the solid state.[13] Carriers such as povidone (PVP K-30) and poloxamers have been shown to enhance the solubility of related tanshinones.[8][13]

Stability and Storage

The chemical stability of this compound is a critical factor for its development, affecting shelf-life, formulation, and efficacy.

Stability Profile

While specific kinetic studies for this compound are not widely published, data from the closely related and structurally similar Tanshinone IIA provide valuable insights. The degradation of Tanshinone IIA in solution follows pseudo-first-order kinetics.[14][15] Key factors affecting its stability include:

-

Temperature: Tanshinone IIA is unstable at high temperatures.[14][15]

-

Light: The compound is prone to degradation under light exposure.[14][15]

-

Aqueous Solutions: All tanshinones display a degree of instability in aqueous solutions over time.[16]

These findings suggest that this compound likely shares these instabilities.

Recommended Storage Conditions

To ensure integrity, specific storage conditions are recommended.

| Form | Temperature | Duration | Reference(s) |

| Powder | -20°C | 3 years | [17] |

| In Solvent (e.g., DMSO) | -80°C | 1 year | [17] |

Experimental Protocols

This section provides detailed methodologies for assessing the key .

Protocol for Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, phosphate buffer pH 6.8, DMSO) in a sealed container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the resulting suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification (HPLC): Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Calculation: Determine the concentration of this compound in the original supernatant by back-calculating from the diluted sample concentration, accounting for the dilution factor. The result is expressed in units such as mg/mL or µg/mL.

Protocol for Stability Analysis (Kinetic Study)

This protocol assesses the stability of this compound under specific stress conditions (e.g., temperature, light).[14][15]

-

Solution Preparation: Prepare a stock solution of this compound of known initial concentration (C₀) in a relevant solvent system.

-

Stress Conditions: Aliquot the solution into multiple sealed, light-protected vials (or transparent vials for photostability testing). Expose the sets of vials to the desired stress conditions (e.g., 40°C, 60°C, and exposure to a specific light source).

-

Time-Point Sampling: At designated time intervals (t = 0, 2, 4, 8, 12, 24 hours, etc.), remove a vial from each condition. Immediately quench any degradation by cooling or protecting from light.

-

Quantification: Analyze the concentration of this compound (Cₜ) remaining at each time point using a validated stability-indicating HPLC method.

-

Kinetic Analysis:

-

For each stress condition, plot ln(Cₜ/C₀) on the y-axis against time (t) on the x-axis.

-

If the plot yields a straight line, the degradation follows first-order or pseudo-first-order kinetics.

-

The slope of this line is equal to the negative degradation rate constant (-k).

-

-

Half-Life Calculation: Calculate the half-life (t₁/₂) of this compound under each condition using the equation: t₁/₂ = 0.693 / k .

Protocol for Solid-State Characterization

To understand the physical form of this compound, especially in formulations like solid dispersions, the following techniques are essential.[12][18][19]

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and identify the physical state (crystalline or amorphous).

-

Methodology: A small, weighed sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured relative to a reference. A sharp endotherm indicates a crystalline melting point, while its absence or a broad transition suggests an amorphous state.

-

-

Powder X-Ray Diffraction (PXRD):

-

Purpose: To confirm the crystalline or amorphous nature of the material.

-

Methodology: The sample is exposed to an X-ray beam, and the diffraction pattern is recorded. Sharp, distinct peaks in the diffractogram are characteristic of a crystalline material, whereas a broad halo with no distinct peaks indicates an amorphous solid.

-

-

Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the surface morphology and particle characteristics.

-

Methodology: The sample is coated with a conductive material (e.g., gold) and scanned with a focused beam of electrons. The resulting images reveal the size, shape, and surface texture of the particles.

-

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify potential chemical interactions between the drug and excipients in a formulation.

-

Methodology: An infrared beam is passed through the sample. The absorption of IR radiation at specific wavenumbers corresponds to the vibrational frequencies of chemical bonds. Shifts, broadening, or disappearance of characteristic peaks (e.g., C=O or -OH stretches) can indicate intermolecular interactions, such as hydrogen bonding.

-

Relevant Signaling Pathways

This compound is reported to exert a neuroprotective effect primarily through the inhibition of apoptosis (programmed cell death).[20] This mechanism involves the modulation of key proteins in the intrinsic apoptotic pathway.

The core of this pathway involves:

-

Inhibition of Bax: TSB suppresses the expression of the pro-apoptotic protein Bax.[20]

-

Upregulation of Bcl-2: TSB increases the expression of the anti-apoptotic protein Bcl-2.[20]

-

Inhibition of Caspase-3: The altered Bax/Bcl-2 ratio prevents the activation of downstream executioner caspases, such as Caspase-3, ultimately blocking the apoptotic cascade.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sinophytochem.com [sinophytochem.com]

- 6. This compound | C19H18O4 | CID 318797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isothis compound | CAS:109664-01-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Tanshinone IIA | CAS:568-72-9 | Manufacturer ChemFaces [chemfaces.com]

- 12. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | BCL | P-gp | Caspase | TargetMol [targetmol.com]

- 18. phcog.com [phcog.com]

- 19. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 20. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Tanshinone IIB: A Deep Dive into its Neuroprotective Mechanisms in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIB is a lipophilic diterpene and one of the active constituents isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Emerging research has highlighted its potential as a neuroprotective agent, showing promise in mitigating neuronal damage in various pathological conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of this compound in neuronal cells. While direct research on this compound is nascent, this paper will also draw upon the extensive research on the closely related and often co-isolated compound, Tanshinone IIA, to provide a comprehensive overview of the likely signaling pathways and cellular processes modulated by this class of compounds. The primary neuroprotective actions of this compound and its analogues appear to be centered on the inhibition of apoptosis, reduction of oxidative stress, and attenuation of neuroinflammation.

Core Mechanism of Action: Anti-Apoptosis

The foundational neuroprotective effect of this compound lies in its ability to inhibit neuronal apoptosis, the process of programmed cell death. In vitro studies have demonstrated that this compound can protect rat cortical neurons from apoptosis induced by staurosporine, a potent protein kinase C inhibitor. This protective effect is mediated through the modulation of key proteins in the intrinsic apoptotic pathway.

Modulation of the Bcl-2 Family and Caspase-3

This compound has been shown to influence the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, it suppresses the expression of the pro-apoptotic protein Bax while preventing the decrease of the anti-apoptotic protein Bcl-2.[1] This action shifts the cellular balance towards survival. Downstream of the Bcl-2 family, this compound also inhibits the activity of caspase-3, a critical executioner caspase in the apoptotic cascade.[1] By preventing the cleavage and activation of caspase-3, this compound effectively halts the final steps of apoptotic cell death.

The anti-apoptotic effects of the closely related Tanshinone IIA have been more extensively characterized, showing a consistent pattern of Bax downregulation and Bcl-2 upregulation in models of cerebral ischemia.[2][3] This strengthens the hypothesis that modulation of the Bcl-2/Bax ratio is a key class effect of tanshinones in preventing neuronal apoptosis.

Quantitative Data on Anti-Apoptotic Effects

The following table summarizes the quantitative data from in vitro studies on the anti-apoptotic effects of tanshinones on neuronal cells.

| Parameter | Model | Treatment | Result | Reference |

| Cell Viability | Staurosporine-induced apoptosis in rat cortical neurons | Co-treatment with this compound (0.1, 1, 10 µM) | Concentration-dependent inhibition of cytotoxicity | [1] |

| DNA Laddering | Staurosporine-induced apoptosis in rat cortical neurons | Co-treatment with this compound (0.1, 1, 10 µM) | Concentration-dependent reduction of DNA laddering | [1] |

| Bax Protein Expression | Staurosporine-induced apoptosis in rat cortical neurons | Co-treatment with this compound | Suppression of elevated Bax protein levels | [1] |

| Bcl-2 Protein Expression | Staurosporine-induced apoptosis in rat cortical neurons | Co-treatment with this compound | Prevention of decreased Bcl-2 protein levels | [1] |

| Caspase-3 Protein Expression | Staurosporine-induced apoptosis in rat cortical neurons | Co-treatment with this compound | Prevention of decreased caspase-3 protein levels (pro-caspase) | [1] |

| Neuronal Apoptosis | Middle Cerebral Artery Occlusion (MCAO) in rats | Tanshinone IIA pretreatment | Significantly lower cell apoptosis in hippocampus and cortical tissues (P < 0.05 or P < 0.01) | [2] |

| Bax Expression (mRNA and Protein) | Oxygen-Glucose Deprivation (OGD) in primary rat neuronal cells | Tanshinone IIA pretreatment | Significant downregulation compared to OGD group (P < 0.05 or P < 0.01) | [2] |

| Bcl-2 Expression (mRNA and Protein) | Oxygen-Glucose Deprivation (OGD) in primary rat neuronal cells | Tanshinone IIA pretreatment | Significant upregulation compared to OGD group (P < 0.05 or P < 0.01) | [2] |

Broader Mechanisms of Action: Insights from Tanshinone IIA

Given the structural similarity and co-occurrence, the broader neuroprotective mechanisms of Tanshinone IIA are highly likely to be shared by this compound. These mechanisms involve the modulation of key signaling pathways that regulate oxidative stress and inflammation.

Anti-Oxidative Stress via the Keap1-Nrf2/ARE Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases and ischemic events. Tanshinone IIA has been shown to exert potent antioxidant effects by activating the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, Tanshinone IIA appears to facilitate the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the ARE, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4] This induction of endogenous antioxidant defenses helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.

Anti-Neuroinflammatory Effects via Inhibition of the NF-κB Pathway

Neuroinflammation, often mediated by activated microglia and astrocytes, is another critical factor in the progression of neuronal injury. Tanshinone IIA has demonstrated significant anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[5] Tanshinone IIA has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.[6] By blocking this key inflammatory pathway, Tanshinone IIA reduces the production of neurotoxic pro-inflammatory cytokines and mediators.

Quantitative Data on Anti-Oxidative and Anti-Inflammatory Effects of Tanshinone IIA

| Parameter | Model | Treatment | Result | Reference |

| Keap1 Protein Expression | Cerebral infarction in rats | Tanshinone IIA (10 mg·kg⁻¹·d⁻¹) | Substantially reduced (P < 0.01) | [4] |

| Nrf2 Protein Expression | Cerebral infarction in rats | Tanshinone IIA (10 mg·kg⁻¹·d⁻¹) | Substantially increased (P < 0.01) | [4] |

| HO-1 Protein Expression | Cerebral infarction in rats | Tanshinone IIA (10 mg·kg⁻¹·d⁻¹) | Substantially increased (P < 0.01) | [4] |

| NQO1 Protein Expression | Cerebral infarction in rats | Tanshinone IIA (10 mg·kg⁻¹·d⁻¹) | Substantially increased (P < 0.01) | [4] |

| TNF-α, IL-1β, IL-6 Levels | MCAO in rats | Tanshinone IIA (3 mg/kg) | Significantly reduced (P < 0.01) | [5] |

| SOD Activity | MCAO in rats | Tanshinone IIA (3 mg/kg) | Reversed the decrease (P < 0.05) | [5] |

| MDA Content | MCAO in rats | Tanshinone IIA (3 mg/kg) | Reversed the increase (P < 0.05) | [5] |

| p-IκB Expression | OGD in BV2 cells | Tanshinone IIA (10 µM) | Down-regulated (P < 0.01) | [5] |

| p-p65 Expression | OGD in BV2 cells | Tanshinone IIA (10 µM) | Down-regulated (P < 0.01) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the cited studies.

In Vitro Neuronal Apoptosis Assay

-

Cell Culture: Primary cortical neurons are isolated from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rats. The cortices are dissected, dissociated, and the cells are plated on poly-L-lysine-coated plates or coverslips. Neurons are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.

-

Induction of Apoptosis: After 7-10 days in culture, apoptosis is induced by treating the neurons with a pro-apoptotic agent such as staurosporine (e.g., 0.1 µM) for a specified duration (e.g., 24 hours).

-

This compound Treatment: To assess the protective effects, neurons are co-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and the apoptotic inducer.

-

Assessment of Apoptosis:

-

Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

DNA Fragmentation: Visualized by agarose gel electrophoresis of extracted genomic DNA to detect the characteristic "laddering" pattern of apoptosis.

-

Western Blotting: Protein lysates are collected and subjected to SDS-PAGE and western blotting to analyze the expression levels of key apoptotic proteins, including Bax, Bcl-2, and caspase-3. Primary antibodies specific to these proteins are used, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Model: Adult male Sprague-Dawley rats (250-300 g) are used. Anesthesia is induced with an appropriate agent (e.g., chloral hydrate).

-

MCAO Surgery: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament after a set period (e.g., 2 hours).

-

Tanshinone Treatment: Tanshinone IIA (or IIB) is administered, typically via intraperitoneal or intravenous injection, at various doses (e.g., 3, 9, 10 mg/kg) either before or after the ischemic insult.

-

Neurological Deficit Scoring: Neurological function is assessed at various time points post-reperfusion using a standardized scoring system.

-

Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).

-

Biochemical and Molecular Analysis: Brain tissue from the ischemic penumbra is dissected for analysis. This includes ELISA for cytokine levels (TNF-α, IL-1β, IL-6), activity assays for antioxidant enzymes (SOD), measurement of lipid peroxidation products (MDA), and western blotting for signaling pathway proteins (Keap1, Nrf2, NF-κB, etc.).

Signaling Pathway and Experimental Workflow Visualizations

Apoptotic Pathway Modulation by this compound

Caption: Modulation of the intrinsic apoptotic pathway by this compound in neuronal cells.

Keap1-Nrf2/ARE Antioxidant Pathway Activation

Caption: Activation of the Keap1-Nrf2/ARE antioxidant pathway by tanshinones.

NF-κB Inflammatory Pathway Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by tanshinones.

Experimental Workflow for In Vitro Neuroprotection Study

Caption: General experimental workflow for in vitro neuroprotection assays.

Conclusion and Future Directions

This compound demonstrates clear neuroprotective properties in neuronal cells, primarily through the inhibition of the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins and the suppression of caspase-3 activity. Drawing from the extensive research on the closely related Tanshinone IIA, it is highly probable that the neuroprotective repertoire of this compound also includes potent anti-oxidative stress effects via activation of the Nrf2 pathway and anti-neuroinflammatory actions through the inhibition of the NF-κB signaling cascade.

For drug development professionals, this compound represents a promising natural product scaffold for the development of novel therapeutics for a range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. Future research should focus on:

-

Directly elucidating the effects of this compound on the Nrf2 and NF-κB pathways in neuronal and glial cells.

-

Conducting comprehensive in vivo studies to evaluate the efficacy of this compound in various animal models of neurodegeneration and neuronal injury.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its delivery across the blood-brain barrier.

-

Exploring potential synergistic effects of this compound with other neuroprotective agents.

By building upon the foundational knowledge outlined in this guide, the scientific and pharmaceutical communities can further unlock the therapeutic potential of this compound for the treatment of debilitating neurological diseases.

References

- 1. Tanshinone modulates the expression of Bcl-2 and Bax in cardiomyocytes and has a protective effect in a rat model of myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tanshinone inhibits neuronal cell apoptosis and inflammatory response in cerebral infarction rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanshinone IIA Alleviates Traumatic Brain Injury by Reducing Ischemia‒Reperfusion via the miR-124-5p/FoxO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA inhibits the apoptosis process of nerve cells by upshifting SIRT1 and FOXO3α protein and regulating anti- oxidative stress molecules and inflammatory factors in cerebral infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tanshinone IIB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinone IIB (TIIB), a lipophilic diterpene quinone isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its pharmacokinetics, pharmacodynamics, and underlying mechanisms of action. This document synthesizes available quantitative data, details experimental methodologies for key studies, and visualizes associated signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is one of the major bioactive constituents of Danshen, a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] Like other tanshinones, TIIB is characterized by its diterpenoid structure. While its sibling compound, Tanshinone IIA, has been more extensively studied, emerging research highlights the unique pharmacological properties of this compound, particularly its neuroprotective effects.[1][2] This guide aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its ability to modulate cellular processes involved in apoptosis, inflammation, and oxidative stress.

Neuroprotective Effects

In vitro and in vivo studies have demonstrated the neuroprotective potential of this compound.

2.1.1. Inhibition of Neuronal Apoptosis

This compound has been shown to protect neurons from apoptosis, or programmed cell death. In a key in vitro study, co-treatment with this compound significantly inhibited staurosporine-induced cytotoxicity and apoptosis in rat cortical neurons in a concentration-dependent manner.[1] This protective effect is associated with the modulation of key apoptotic proteins. Specifically, this compound was found to suppress the elevated expression of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2 and cleaved caspase-3.[1]

Experimental Protocol: In Vitro Neuronal Apoptosis Assay

A representative protocol for assessing the anti-apoptotic effects of this compound in cultured rat cortical neurons is as follows:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a suitable medium.

-

Induction of Apoptosis: Apoptosis is induced by treating the neuronal cultures with a known apoptosis-inducing agent, such as staurosporine.

-

This compound Treatment: Cells are co-treated with varying concentrations of this compound and the apoptosis-inducing agent.

-

Assessment of Cytotoxicity: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Apoptosis Detection: Apoptosis is quantified using methods like DNA laddering assays, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, or flow cytometry with Annexin V/Propidium Iodide staining.

-

Western Blot Analysis: The expression levels of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) are determined by Western blotting to elucidate the underlying mechanism.[1]

2.1.2. In Vivo Neuroprotection in a Stroke Model

The neuroprotective effects of this compound have also been observed in an animal model of stroke. In rats subjected to middle cerebral artery occlusion (MCAO), intraperitoneal injection of this compound (at doses of 5 and 25 mg/kg) significantly reduced the focal infarct volume, cerebral histological damage, and apoptosis compared to vehicle-treated rats.[2]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Rat Model

The MCAO model is a widely used method to mimic ischemic stroke in rodents:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is achieved by withdrawing the filament.

-

This compound Administration: this compound is administered, for example, via intraperitoneal injection, at a specific time point relative to the MCAO procedure.

-

Neurological Deficit Scoring: Neurological function is assessed at various time points after reperfusion using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Histological and Apoptosis Analysis: Brain sections can be further processed for histological examination (e.g., H&E staining) and TUNEL staining to assess cell death.[2]

Quantitative Pharmacodynamic Data

Quantitative data on the pharmacodynamic effects of this compound are still emerging. The available data is summarized in the table below.

| Target/Activity | Assay System | IC50 / Ki | Reference |

| NADPH Oxidase Isozymes | In vitro enzyme assay | 5.2-11.9 µM |

Pharmacokinetics

The pharmacokinetic profile of this compound is not as well-characterized as that of Tanshinone IIA. However, some key aspects of its absorption, distribution, metabolism, and excretion (ADME) have been investigated.

Absorption and Bioavailability

Like other tanshinones, this compound is a lipophilic compound, which suggests that its oral bioavailability may be limited due to poor water solubility.[3][4] While specific oral bioavailability data for this compound is scarce, studies on related tanshinones like Tanshinone IIA show very low oral bioavailability (below 3.5%).[5]

Distribution

Blood-Brain Barrier Transport: A significant finding related to the distribution of this compound is its interaction with efflux transporters at the blood-brain barrier (BBB). Studies have shown that P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1) are involved in limiting the brain penetration of this compound. In vivo studies in rats demonstrated that co-administration of P-gp inhibitors increased the brain levels of this compound. This suggests that while TIIB can cross the BBB, its accumulation in the central nervous system is actively restricted.

Experimental Protocol: In Vitro Blood-Brain Barrier Transport Assay

An in vitro BBB model can be used to study the transport of compounds like this compound:

-

Cell Culture: A co-culture model of brain microvascular endothelial cells and astrocytes is established on a semi-permeable membrane insert (e.g., Transwell).

-

Barrier Integrity Measurement: The integrity of the in vitro BBB is confirmed by measuring the transendothelial electrical resistance (TEER).

-

Transport Study: this compound is added to the apical (blood side) or basolateral (brain side) chamber. Samples are collected from the opposite chamber at various time points.

-

Quantification: The concentration of this compound in the collected samples is determined by a validated analytical method, such as LC-MS/MS.

-

Inhibitor Studies: To investigate the role of specific transporters, the experiment is repeated in the presence of known inhibitors of P-gp (e.g., verapamil) or MRP1.

Metabolism

The metabolism of this compound is linked to that of Tanshinone IIA. In vitro studies using human liver microsomes have indicated that this compound can be formed from the metabolism of Tanshinone IIA, a reaction mediated by the cytochrome P450 enzyme CYP2A6. This suggests that some of the observed in vivo effects after administration of Tanshinone IIA may be attributable to its metabolite, this compound.

Excretion

Specific studies detailing the excretion pathways of this compound are currently limited.

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with various intracellular signaling pathways.

Apoptosis Signaling Pathway

As mentioned in the pharmacodynamics section, this compound exerts its neuroprotective effects by modulating the intrinsic apoptosis pathway. It downregulates the pro-apoptotic protein Bax and upregulates the anti-apoptotic protein Bcl-2, leading to a decrease in the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

Toxicology

Conclusion

This compound is a promising bioactive compound with demonstrated neuroprotective effects, primarily through the inhibition of neuronal apoptosis. Its ability to modulate key proteins in the apoptotic pathway highlights its therapeutic potential for neurodegenerative diseases and ischemic stroke. However, its clinical development is hampered by a lack of comprehensive pharmacokinetic data and a full understanding of its toxicological profile. Further research is warranted to elucidate the complete ADME properties of this compound, explore its efficacy in a broader range of disease models, and establish its safety for potential clinical applications. The development of novel formulations to enhance its bioavailability will also be crucial for realizing its therapeutic potential.

References

- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Bioactivity of Tanshinone IIb: A Technical Guide

Introduction

Tanshinone IIb (TSB) is a lipophilic diterpene quinone and one of the primary active constituents isolated from the root of Salvia miltiorrhiza Bunge (Danshen).[1][2] For centuries, Danshen has been a cornerstone of traditional Chinese medicine, particularly for treating cardiovascular and cerebrovascular diseases.[3][4] While its sister compound, Tanshinone IIA, has been extensively studied, initial research into this compound has revealed its own distinct and potent bioactivities, primarily focusing on its neuroprotective effects. This guide provides a detailed overview of the foundational studies on TSB's bioactivity, with a focus on its mechanisms of action, relevant quantitative data, and the experimental protocols used in its evaluation.

Core Bioactivity: Neuroprotection

Initial research has strongly indicated that this compound is a potent neuroprotective agent, demonstrating significant efficacy in both in vitro and in vivo models of neuronal damage and ischemic stroke.

In Vitro Neuroprotective Effects

Studies using primary cortical neuron cultures have shown that TSB can protect against apoptosis, a form of programmed cell death that is a key contributor to neuronal loss after ischemic events. TSB was found to significantly inhibit the cytotoxicity and apoptosis induced by staurosporine, a potent apoptosis inducer, in a concentration-dependent manner.[1] The mechanism for this protection involves the modulation of key apoptotic regulatory proteins.[1]

Mechanism of Action: Inhibition of Neuronal Apoptosis

The neuroprotective effect of TSB is attributed to its ability to interfere with the intrinsic apoptosis pathway. Specifically, TSB treatment was shown to:

-

Suppress the elevation of Bax protein: Bax is a pro-apoptotic protein that promotes cell death.[1]

-

Counteract the decrease in Bcl-2 protein: Bcl-2 is an anti-apoptotic protein that inhibits cell death.[1]

-

Inhibit the activation of Caspase-3: Caspase-3 is an executioner caspase that, when activated, orchestrates the final stages of apoptosis.[1]

By regulating these key proteins, TSB effectively halts the apoptotic cascade in neurons.

Caption: this compound inhibits apoptosis by suppressing Bax and activating Bcl-2.

In Vivo Neuroprotective Effects

The protective effects of TSB have been validated in animal models of stroke. In rats subjected to middle cerebral artery occlusion (MCAO), a common model for inducing focal cerebral ischemia, intraperitoneal administration of TSB demonstrated significant neuroprotective activity.[2]

Treated animals showed:

-

A significant reduction in focal infarct volume.[2]

-

Amelioration of cerebral histological damage.[2]

-

A decrease in apoptosis within the damaged brain tissue.[2]

-

Significantly improved neurological function post-ischemia.[5]

These findings suggest that TSB can effectively reduce stroke-induced brain damage in a living organism.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on this compound's bioactivity.

Table 1: In Vivo Efficacy of this compound in a Rat MCAO Stroke Model

| Parameter | Dosage (Intraperitoneal) | Outcome | Reference |

| Infarct Volume | 5 mg/kg | Significant reduction vs. vehicle control | [2] |

| 25 mg/kg | Significant reduction vs. vehicle control | [2] | |

| Cerebral Damage | 5 mg/kg, 25 mg/kg | Reduced histological damage and apoptosis | [2] |

Table 2: In Vivo Efficacy of Tanshinones in a Mouse MCAO Stroke Model

| Compound | Dosage (Intraperitoneal) | Outcome | Reference |

| This compound | Not specified in abstract | 37% reduction in brain infarct volume | [5] |

| Tanshinone IIA | 16 mg/kg | 30% reduction in brain infarct volume | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial evaluation of this compound's bioactivity.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is a standard procedure for inducing experimental stroke in rodents to test the efficacy of neuroprotective agents.

-

Objective: To simulate focal cerebral ischemia (stroke) in rats or mice.

-

Animal Model: Male Sprague-Dawley rats or adult mice are commonly used.

-

Procedure:

-

Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.

-

Surgical Incision: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

Ischemia Period: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia.

-

Reperfusion: The filament is withdrawn to allow blood flow to return to the MCA territory, simulating reperfusion.

-

-

Drug Administration: this compound (e.g., 5 and 25 mg/kg) or a vehicle control is administered, typically via intraperitoneal injection, at a specified time relative to the MCAO procedure.[2]

-

Outcome Assessment: 24 hours post-MCAO, animals are assessed for neurological deficits. Brains are then harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.[2][3][5] Histological analysis and apoptosis assays (e.g., TUNEL staining) are also performed.[2]

Caption: Workflow for evaluating this compound's neuroprotection using the MCAO model.

In Vitro Neuronal Apoptosis Assay

This protocol is used to assess the direct protective effects of a compound on neurons in a controlled environment.

-

Objective: To determine if this compound can protect cultured neurons from induced apoptosis.

-

Cell Model: Primary cortical neurons are harvested from rat embryos and cultured.

-

Procedure:

-

Cell Plating: Neurons are plated in multi-well plates suitable for cell culture.

-

Apoptosis Induction: Apoptosis is induced by adding a chemical agent, such as staurosporine, to the culture medium.[1]

-

Treatment: Cells are co-treated with the apoptosis-inducing agent and various concentrations of this compound.[1]

-

-

Outcome Assessment:

-

Cytotoxicity/Viability: Assessed using methods like the MTT assay, which measures metabolic activity.[6]

-

Apoptosis Quantification: Measured by techniques such as TUNEL staining or Annexin V/PI flow cytometry to identify apoptotic cells.

-

DNA Fragmentation: DNA is extracted and run on an agarose gel. Apoptosis is indicated by a characteristic "laddering" pattern.[1]

-

Protein Analysis (Western Blot): Cell lysates are collected to measure the expression levels of key apoptotic proteins like Bax, Bcl-2, and cleaved Caspase-3 using Western blotting.[1]

-

References

- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of tanshinone I from Danshen extract in a mouse model of hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]